molecular formula C8H8O2 B1446022 Methyl Benzoate-2,3,4,5,6-d5 CAS No. 68661-19-8

Methyl Benzoate-2,3,4,5,6-d5

Cat. No. B1446022
CAS RN: 68661-19-8
M. Wt: 141.18 g/mol
InChI Key: QPJVMBTYPHYUOC-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction between the carboxylic acid (benzoic acid) and the alcohol (methanol) leads to the formation of the ester. The overall yield can be improved by using excess methanol to drive the equilibrium toward the product side .


Molecular Structure Analysis

The molecular formula of this compound is C~6~D~5~COOCH~3~ , and its molecular weight is approximately 141.18 g/mol . The deuterium labeling occurs at the methyl group, enhancing its stability and allowing for precise isotopic studies .


Chemical Reactions Analysis

This compound reacts both at the aromatic ring and the ester group, depending on the substrate. Electrophiles can attack the ring, as demonstrated by acid-catalyzed nitration with nitric acid, leading to the formation of methyl 3-nitrobenzoate .

Scientific Research Applications

1. Neuropharmacological Research

Methyl benzoate, in the form of sodium benzoate, has been investigated for its effects on schizophrenia. A study demonstrated that sodium benzoate, as an add-on treatment, significantly improved symptom domains and neurocognition in patients with chronic schizophrenia. This suggests potential applications of methyl benzoate derivatives in neuropharmacological research and treatment strategies for mental disorders (Lane et al., 2013).

2. Corrosion Inhibition

Research has also explored the use of methyl benzoate derivatives as corrosion inhibitors. A study focused on the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its application in preventing corrosion of mild steel in acidic environments. This highlights the potential of methyl benzoate in materials science and engineering applications (Arrousse et al., 2021).

3. Chemical Synthesis and Crystallography

Methyl benzoate is also a subject of interest in chemical synthesis and crystallography. A study involving the synthesis and crystal structure analysis of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate indicates its relevance in inorganic chemistry and crystallography research (Albert et al., 2016).

4. Environmental Chemistry

Methyl benzoate is also used in environmental chemistry studies. For instance, a study on the diurnal variability and emission pattern of decamethylcyclopentasiloxane (D5) from personal care products utilized methyl benzoate for comparative analysis, showcasing its use in understanding environmental pollutants (Coggon et al., 2018).

5. Pharmaceutical Sciences

In pharmaceutical sciences, the interaction of theobromine with sodium benzoate was investigated, where the role of methyl benzoate derivatives in drug formulation and stability was examined (Nishijo & Yonetani, 1982).

Mechanism of Action

properties

IUPAC Name

methyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVMBTYPHYUOC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 2
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 3
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 4
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 5
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 6
Methyl Benzoate-2,3,4,5,6-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.